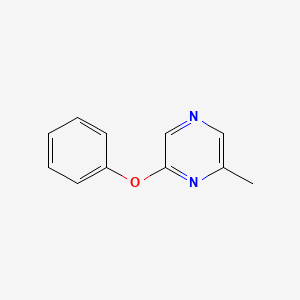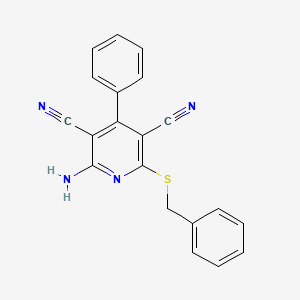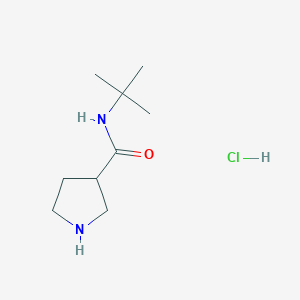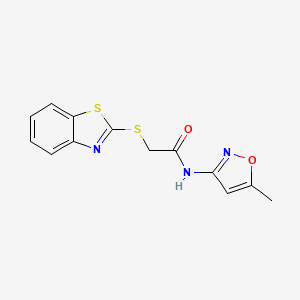
2-methyl-6-phenoxypyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-phenoxypyrazine (2MPP) is a naturally occurring compound found in a variety of foods and beverages, including coffee, wine, and some fruits. It is a member of the pyrazine family of compounds, which are known for their aroma and flavor properties. 2MPP has a wide range of applications in the food and beverage industry, as it is used as a flavor and aroma enhancer, as well as an antioxidant. In addition, 2MPP has been studied for its potential medicinal properties, such as its ability to inhibit the growth of certain bacteria, fungi, and viruses.
科学研究应用
Antibacterial Activity
2-methyl-6-phenoxypyrazine has been synthesized and tested for its antibacterial activity . It was tested against four microorganisms: Staphylococcus aureus (Gram positive), Bacillus subtilis (Gram positive), Kelebsiella pneumonia (Gram negative), and Pseudomonas aeruginosa (Gram negative). The compound showed moderate activity against Kelebsiella pneumonia .
Antifungal Activity
Pyrazine compounds, including 2-methyl-6-phenoxypyrazine, have shown antifungal activities . This makes them potentially useful in the development of new antifungal treatments .
Antioxidation Compounds
Pyrazine derivatives have been used as antioxidation compounds . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Ligands in Complex Formation
Schiff bases, which include 2-methyl-6-phenoxypyrazine, have been used as ligands in complex formation with some metal ions . This has potential applications in various fields, including catalysis, materials science, and medicine .
Treatment of Metabolic Disorders
3-phenoxypyrazine-2-carboxamide derivatives, which are related to 2-methyl-6-phenoxypyrazine, have been designed, synthesized, and evaluated as potent TGR5 agonists . TGR5 is an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Photosensitized Chemiluminescence
2-methyl-6-phenoxypyrazine has been investigated for its photosensitized chemiluminescence . This could have potential applications in various fields, including analytical chemistry, biochemistry, and medical diagnostics .
作用机制
Target of Action
The primary target of 2-methyl-6-phenoxypyrazine is the TGR5 receptor . TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the rhodopsin-like superfamily of G protein-coupled receptors . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . TGR5 plays a crucial role in metabolic disorders, making it an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
2-Methyl-6-phenoxypyrazine interacts with its target, the TGR5 receptor, as an agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 2-methyl-6-phenoxypyrazine binding to the TGR5 receptor leads to the activation of the receptor and subsequent intracellular changes .
Biochemical Pathways
The activation of TGR5 by 2-methyl-6-phenoxypyrazine can lead to several downstream effects. It has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Additionally, TGR5 activation can increase cyclic adenosine monophosphate (cAMP) levels, an important intracellular signaling cascade . The TGR5 signaling pathway also stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Result of Action
The activation of TGR5 by 2-methyl-6-phenoxypyrazine can lead to significant molecular and cellular effects. For instance, it has been shown to significantly reduce blood glucose levels in C57 BL/6 mice and stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice . These effects suggest potential therapeutic benefits for metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
属性
IUPAC Name |
2-methyl-6-phenoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-12-8-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBUMYZKFIJAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-phenoxypyrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499948.png)

![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6499960.png)

![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![N-tert-butyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499968.png)
![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)
![ethyl 2-[(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B6499983.png)
![8-(ethylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499985.png)
![8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499993.png)
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)
![2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6500012.png)
![ethyl 4-{2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500019.png)
